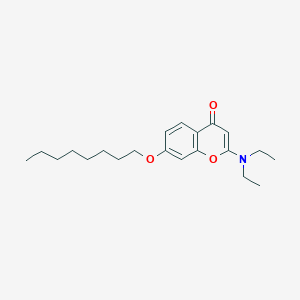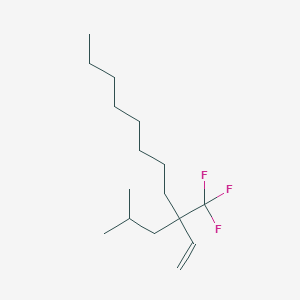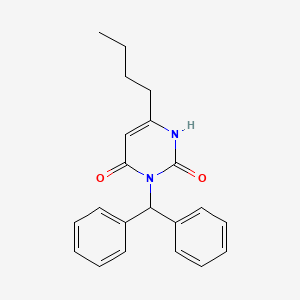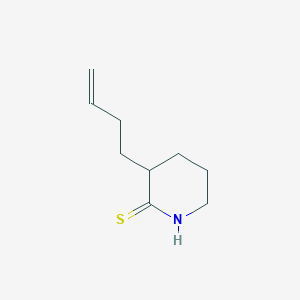![molecular formula C17H9NS B12547246 Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- CAS No. 144091-95-2](/img/structure/B12547246.png)
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-: is a heterocyclic aromatic organic compound It features a quinoline core structure with a 3-thienyl group attached via a 1,3-butadiynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- typically involves the coupling of a quinoline derivative with a thienyl-substituted butadiyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the hydrogenation of the butadiynyl linkage.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-microbial agents. Its structural features allow for the modification and optimization of pharmacokinetic properties.
Industry: In the industrial sector, Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in anti-cancer research, it may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Quinoline: A simpler structure without the thienyl and butadiynyl groups.
Thienyl-substituted Quinoline: Similar but lacks the butadiynyl linkage.
Butadiynyl-substituted Quinoline: Similar but lacks the thienyl group.
Uniqueness: Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]- is unique due to the presence of both the thienyl and butadiynyl groups, which confer distinct electronic and structural properties
Properties
CAS No. |
144091-95-2 |
|---|---|
Molecular Formula |
C17H9NS |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
3-(4-thiophen-3-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C17H9NS/c1(5-14-9-10-19-13-14)2-6-15-11-16-7-3-4-8-17(16)18-12-15/h3-4,7-13H |
InChI Key |
SPTJBKJGRKNBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C#CC#CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)

![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)


![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)

![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)

![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)



